Cas no 89-84-9 (2',4'-Dihydroxyacetophenone)

2',4'-Dihydroxyacetophenone is a versatile intermediate used in the synthesis of various pharmaceuticals, dyes, and pigments. Its advantages lie in its ease of synthesis from readily available starting materials and its stability under mild conditions, making it an attractive choice for industrial applications requiring efficient production processes.
2',4'-Dihydroxyacetophenone structure
2',4'-Dihydroxyacetophenone structure
商品名:2',4'-Dihydroxyacetophenone
CAS番号:89-84-9
MF:C8H8O3
メガワット:152.147322654724
MDL:MFCD00002279
CID:34531
PubChem ID:6990

2',4'-Dihydroxyacetophenone 化学的及び物理的性質

名前と識別子

    • 1-(2,4-Dihydroxyphenyl)ethanone
    • 4-Acetylresorcinol
    • Resacetophenone
    • 2,4-Dihydroxyacetophenone
    • 2-Methylsalicylic acid
    • o-Methyl Salicylic Acid
    • 5-Methylsalicylic acid
    • 2',4'-Dihydroxyacetophenone
    • 1-ACETYL-2,4-DIHYDROXYBENZENE
    • 2.4-Dihydroxyacetophenone
    • 2,4-DHAP
    • [ "" ]
    • 2,4-Dihydroxy acetophenone
    • Resoacetophenone
    • Ethanone, 1-(2,4-dihydroxyphenyl)-
    • Resorcinol, 4-acetyl-
    • 1-(2,4-dihydroxyphenyl)ethan-1-one
    • Acetophenone, 2',4'-dihydroxy-
    • 1-(2,4-dihydroxy-phenyl)-ethanone
    • .beta.-Resacetophenone
    • 4-Acetyl-1,3-benzenediol
    • UC3V356VZC
    • 2',4'-Dihydro
    • 1-(2,4-Dihydroxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′-dihydroxy- (8CI)
    • 1-Acetylbenzene-2,4-diol
    • 2′,4′-Dihydroxyacetophenone
    • 2′,4′-Dihydroxyphenyl methyl ketone
    • NSC 10883
    • NSC 37559
    • β-Resacetophenone
    • MDL: MFCD00002279
    • インチ: 1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3
    • InChIKey: SULYEHHGGXARJS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1C(O)=CC(O)=CC=1
    • BRN: 1282505

計算された属性

  • せいみつぶんしりょう: 152.04700
  • どういたいしつりょう: 152.047344
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 21
  • ぶんしりょう: 152.15
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 57.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.18 g/mL at 25 °C(lit.)
  • ゆうかいてん: 144.0 to 147.0 deg-C
  • ふってん: 234.6°C (rough estimate)
  • フラッシュポイント: 161.1℃
  • 屈折率: 1.4945 (estimate)
  • PH値: 5 (1g/l, H2O, 20℃)
  • PSA: 57.53000
  • LogP: 1.30040
  • マーカー: 8140
  • かんど: Moisture Sensitive
  • ようかいせい: 熱アルコール、ピリジン、氷酢酸に溶け、エーテル、ベンゼン、クロロホルムにほとんど溶けない。

2',4'-Dihydroxyacetophenone セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S24/25
  • RTECS番号:AM7525000
  • 危険物標識: Xi
  • TSCA:Yes
  • ちょぞうじょうけん:4°C, stored under nitrogen
  • リスク用語:R36/37/38

2',4'-Dihydroxyacetophenone 税関データ

  • 税関コード:2914391000
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2',4'-Dihydroxyacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18418-100.0g
1-(2,4-dihydroxyphenyl)ethan-1-one
89-84-9 95%
100g
$72.0 2023-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045871-100g
2',4'-Dihydroxyacetophenone
89-84-9 98%
100g
¥133.00 2024-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D107409-500G
2',4'-Dihydroxyacetophenone
89-84-9
500g
¥2204.84 2023-11-09
Life Chemicals
F1995-0239-5g
2',4'-Dihydroxyacetophenone
89-84-9 95%+
5g
$60.0 2023-09-06
Chemenu
CM334260-1000g
2,4-dihydroxyacetophenone
89-84-9 98%
1000g
$130 2021-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012303-100g
2',4'-Dihydroxyacetophenone
89-84-9 99%
100g
¥168 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D103149-250g
2',4'-Dihydroxyacetophenone
89-84-9 99%
250g
¥299.90 2023-09-03
ChemScence
CS-W008599-1000g
2',4'-Dihydroxyacetophenone
89-84-9 99.96%
1000g
$190.0 2021-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806626-500g
2',4'-Dihydroxyacetophenone
89-84-9 99%
500g
880.00 2021-05-17
TRC
D450085-25g
2',4'-Dihydroxyacetophenone
89-84-9
25g
$ 109.00 2023-09-07

2',4'-Dihydroxyacetophenone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Alumina ,  Zinc chloride ;  1.8 min, 40 °C
リファレンス
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions
Naeimi, Hossein; Amini, Atefeh; Moradian, Mohsen, Organic Chemistry Frontiers, 2014, 1(4), 415-421

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride ;  2 min, 50 °C
リファレンス
Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under solvent free and microwave conditions
Naeimi, Hossein; Moradi, Leila, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 242-246

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) ;  1.33 min; rt
リファレンス
Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3 under microwave conditions
Naeimi, H.; Moradi, L., Russian Journal of Organic Chemistry, 2007, 43(12), 1757-1759

ごうせいかいろ 4

はんのうじょうけん
1.1 1.5 h, 135 °C
リファレンス
Synthesis of intermediate 2,4-dihydroxy acetophenone
Cao, Xiao-yan; Liu, Xiao-feng; Wang, Jian-guo, Guangzhou Huagong, 2011, 39(8), 87-89

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Ethyl acetate ;  rt; 12 h, 60 °C
リファレンス
Facile synthesis of fisetin and its analogues
Chu, Mingi; Kang, Dong Wook, Journal of the Korean Chemical Society, 2021, 65(1), 67-69

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  75 s, 40 °C
リファレンス
ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation of phenolic compounds under solvent-free and microwave conditions
Moradian, Mohsen; Amini, Atefeh; Naeimi, Hossein, Green Chemistry Letters and Reviews, 2017, 10(4), 228-234

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Zinc chloride ;  80 min, 60 °C
リファレンス
ZnCl2:2HOAc: a deep eutectic solvent for the Friedel-Crafts acetylation of poly-phenols and chemo-selective protection of alcohols
Tamaddon, Fatemeh ; Rashidi, Hossein, Research on Chemical Intermediates, 2023, 49(8), 3589-3603

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Catalysts: Divinylbenzene-styrene copolymer (reaction products with TEMPO) ,  Piperidinium, 2,2,6,6-tetramethyl-1-oxo-, chloride (1:1) (reaction products with styrene-divinylbenzene copolymer) Solvents: Chloroform ;  2 min, 20 - 25 °C
1.2 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide ;  5 min, 20 - 25 °C
リファレンス
Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Palav, Amey; Misal, Balu; Ganwir, Prerna; Badani, Purav; Chaturbhuj, Ganesh, Tetrahedron Letters, 2021, 73,

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Water ;  pH 7.56, rt; rt → 35 °C
1.2 Catalysts: Acyltransferase ;  18 h, 35 °C
1.3 Solvents: Acetonitrile ;  35 °C
リファレンス
Acyl Donors and Additives for the Biocatalytic Friedel-Crafts Acylation
Schmidt, Nina G.; Kroutil, Wolfgang, European Journal of Organic Chemistry, 2017, 2017(39), 5865-5871

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate ;  15 min, rt → 60 °C; 60 °C → rt; 24 h, rt
リファレンス
Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents
Wei, Zhe; Yang, Youzhe; Xie, Caifeng; Li, Chunyan; Wang, Guangcheng; et al, Fitoterapia, 2014, 97, 172-183

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Tungstophosphoric acid (H6P2W18O62) Solvents: Methanol ,  Tetrahydrofuran ;  45 min, 70 °C
リファレンス
Efficient deprotection of methoxymethyl ethers of phenols using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1429, 1429-1434

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol ,  Tetrahydrofuran
リファレンス
Efficient deprotection of phenol methoxymethyl ethers using a solid acid catalyst with Wells-Dawson structure
Romanelli, G.; Autino, J. C.; Baronetti, G.; Thomas, H., Molecules [online computer file], 2001, 6(12), 1006-1011

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Boron trifluoride etherate ;  2 min
リファレンス
Microwave-assisted direct ortho-acylation of phenol and naphthol derivatives by BF3·(C2H5)2O
Naeimi, Hossein; Moradi, Leila, Bulletin of the Chemical Society of Japan, 2005, 78(2), 284-287

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
リファレンス
Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity
Cai, Jin; Liu, Ligang; Hong, Kwon Ho; Wang, Peng; Li, Lushen; et al, Bioorganic & Medicinal Chemistry, 2015, 23(4), 657-667

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  1.5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  rt
リファレンス
Efficient and mild synthesis of ortho-hydroxyaryl ketones catalyzed by zinc chloride under solvent-free conditions and microwave irradiation
Naeimi, Hossein; Moradi, Leila, Catalysis Communications, 2006, 7(12), 1067-1071

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water
リファレンス
Formation of BF2 chelates during acylation of resorcinol and 4-cyclohexylresorcinol with carboxylic acids in the presence of BF3 etherate
Panasenko, A. I.; Polyanskaya, N. L.; Starkov, S. P., Zhurnal Obshchei Khimii, 1994, 64(4), 673-6

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
リファレンス
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
リファレンス
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Zinc chloride ;  5 h, 140 °C
リファレンス
Preparation of intermediate 2,4-dihydroxyacetophenone with high yield
Lu, Ya-ping; Zhe, Jin-huan; Yang, Zhong-yu, Zhejiang Gongye Daxue Xuebao, 2002, 30(2), 109-111

2',4'-Dihydroxyacetophenone Raw materials

2',4'-Dihydroxyacetophenone Preparation Products

2',4'-Dihydroxyacetophenone サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-84-9)2,4-Dihydroxyacetophenone
注文番号:CRN0600
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-84-9)2,4-Dihydroxyacetophenone
注文番号:sfd10037
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-84-9)2',4'-Dihydroxyacetophenone
注文番号:1597705
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:58
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-84-9)2',4'-Dihydroxyacetophenone
注文番号:1597705
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:89-84-9)
注文番号:SFD1532
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

2',4'-Dihydroxyacetophenone 関連文献

2',4'-Dihydroxyacetophenoneに関する追加情報

Recent Advances in the Study of 2',4'-Dihydroxyacetophenone (CAS 89-84-9): A Comprehensive Research Brief

2',4'-Dihydroxyacetophenone (CAS 89-84-9) is a bioactive compound with significant potential in chemical, biological, and pharmaceutical research. Recent studies have explored its diverse applications, including its role as an intermediate in organic synthesis, its antioxidant properties, and its potential therapeutic effects. This research brief synthesizes the latest findings on 2',4'-Dihydroxyacetophenone, focusing on its chemical properties, biological activities, and emerging applications in drug development.

One of the key areas of interest is the compound's antioxidant capacity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2',4'-Dihydroxyacetophenone exhibits strong free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. The study utilized electron paramagnetic resonance (EPR) spectroscopy to quantify its radical scavenging efficiency, revealing a dose-dependent response. These findings suggest potential applications in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

In addition to its antioxidant properties, recent research has highlighted the compound's antimicrobial activity. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2',4'-Dihydroxyacetophenone exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed minimum inhibitory concentration (MIC) assays and time-kill kinetics to evaluate its efficacy, with results indicating promising bacteriostatic effects at low micromolar concentrations. These findings open new avenues for developing novel antibacterial agents.

The compound's role in organic synthesis has also been a focus of recent investigations. A 2023 study in Tetrahedron detailed an efficient synthetic route for 2',4'-Dihydroxyacetophenone derivatives using green chemistry principles. The researchers achieved high yields (up to 85%) through a solvent-free aldol condensation reaction, highlighting the compound's versatility as a building block for more complex molecules. This approach aligns with the growing demand for sustainable synthetic methodologies in pharmaceutical manufacturing.

Emerging evidence also points to potential anti-inflammatory applications. A preclinical study published in European Journal of Pharmacology (2024) demonstrated that 2',4'-Dihydroxyacetophenone significantly reduced pro-inflammatory cytokine production (IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Mechanistic studies revealed that this effect was mediated through inhibition of the NF-κB signaling pathway. While further validation is needed, these results suggest therapeutic potential for inflammatory conditions.

From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed critical ADME (absorption, distribution, metabolism, excretion) properties. Research published in Drug Metabolism and Disposition (2023) characterized the compound's metabolic profile using human liver microsomes, identifying glucuronidation as the primary metabolic pathway. These data provide valuable insights for future formulation strategies and dosage optimization.

In conclusion, the growing body of research on 2',4'-Dihydroxyacetophenone (CAS 89-84-9) underscores its multifaceted potential in chemical biology and pharmaceutical applications. Current studies demonstrate promising biological activities, synthetic utility, and therapeutic possibilities. Future research directions may include structure-activity relationship studies to optimize its pharmacological properties, as well as investigations into its potential synergistic effects with existing drugs. The compound's diverse biological activities and synthetic accessibility position it as an important focus for continued research in medicinal chemistry and drug discovery.

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